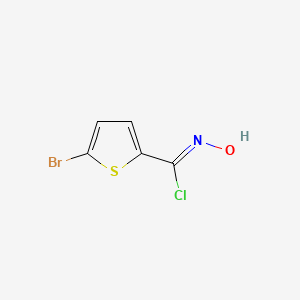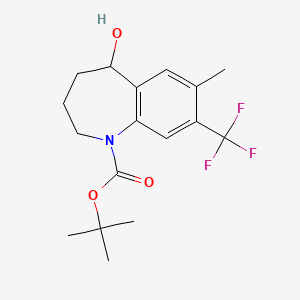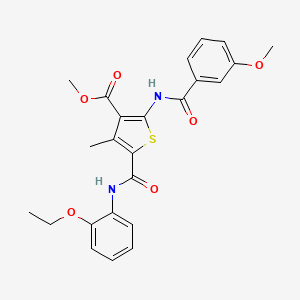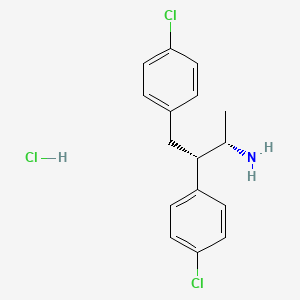
(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butan-2-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and nitroethane.
Formation of Nitroalkene: The first step involves the condensation of 4-chlorobenzaldehyde with nitroethane in the presence of a base such as sodium ethoxide to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-3,4-bis(4-fluorophenyl)butan-2-amine hydrochloride: Similar structure with fluorine substituents instead of chlorine.
(2S,3S)-3,4-bis(4-bromophenyl)butan-2-amine hydrochloride: Similar structure with bromine substituents instead of chlorine.
(2S,3S)-3,4-bis(4-methylphenyl)butan-2-amine hydrochloride: Similar structure with methyl substituents instead of chlorine.
Uniqueness
The uniqueness of (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride lies in its specific chlorophenyl groups, which confer distinct chemical and biological properties. These properties can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
Molekularformel |
C16H18Cl3N |
|---|---|
Molekulargewicht |
330.7 g/mol |
IUPAC-Name |
(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H17Cl2N.ClH/c1-11(19)16(13-4-8-15(18)9-5-13)10-12-2-6-14(17)7-3-12;/h2-9,11,16H,10,19H2,1H3;1H/t11-,16+;/m0./s1 |
InChI-Schlüssel |
KHKARPYRYIPKRD-DFIJPDEKSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)N.Cl |
Kanonische SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
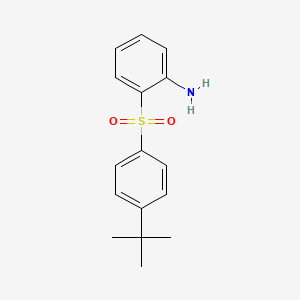


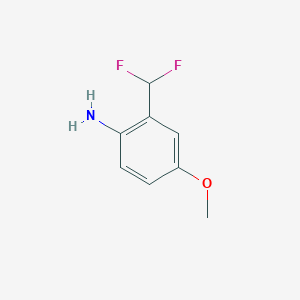
![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)

